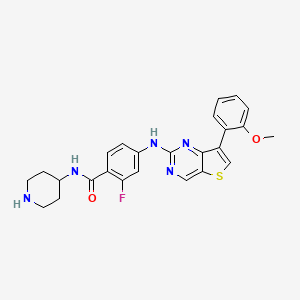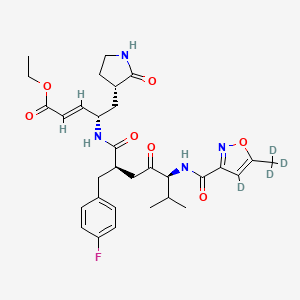![molecular formula C23H16ClF3N6O B12418012 8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGI-43192 is a small molecule drug developed by Agios Pharmaceuticals, Inc. It is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the production of S-adenosylmethionine (SAM). This compound has shown potential in the treatment of central nervous system diseases and cancer .
Métodos De Preparación
AGI-43192 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
AGI-43192 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AGI-43192 has several scientific research applications:
Chemistry: It is used to study the role of SAM regulation in various biochemical pathways.
Biology: It helps in understanding the metabolic processes involving MAT2A and SAM.
Medicine: It has potential therapeutic applications in treating central nervous system diseases and certain types of cancer.
Industry: It is used in the development of new drugs targeting MAT2A
Mecanismo De Acción
AGI-43192 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A (MAT2A). This inhibition reduces the production of S-adenosylmethionine (SAM), a crucial methyl donor in various biochemical processes. The molecular targets and pathways involved include the MAT2A enzyme and the SAM-dependent methylation pathways .
Comparación Con Compuestos Similares
AGI-43192 is compared with other MAT2A inhibitors such as AG-270 and AGI-41998. While AG-270 is a first-in-class MAT2A inhibitor, AGI-41998 is a brain-penetrant compound. AGI-43192 is unique in its ability to penetrate the blood-brain barrier, making it particularly useful for studying SAM regulation in the central nervous system .
Propiedades
Fórmula molecular |
C23H16ClF3N6O |
|---|---|
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30) |
Clave InChI |
XXCYDSDPIJJBSI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


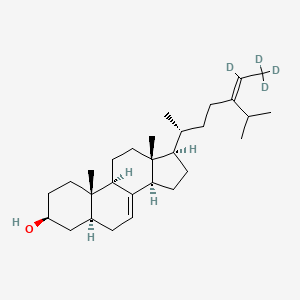
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
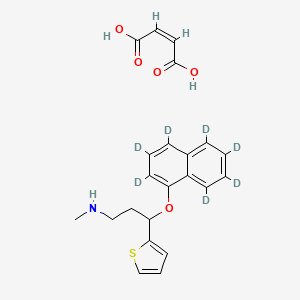
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
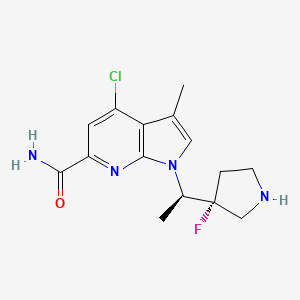
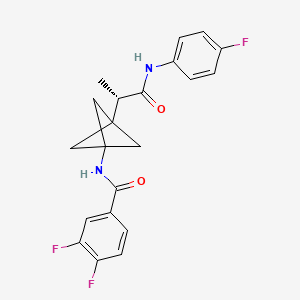
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
